3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism by which 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial properties . In cancer research, it may inhibit cell proliferation by targeting specific pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole: This compound shares a similar oxadiazole ring but has a thiophene ring instead of a propanamide group.
1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-one: Another similar compound with a different substitution pattern on the oxadiazole ring.
Uniqueness
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of a pyridine ring and an oxadiazole ring with a propanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)3-4-9-13-10(14-16-9)7-2-1-5-12-6-7/h1-2,5-6H,3-4H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGJSPDNDRVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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